molecular formula C7H7F3O2 B1316591 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol CAS No. 862158-19-8

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol

Cat. No.: B1316591
CAS No.: 862158-19-8
M. Wt: 180.12 g/mol
InChI Key: LSWBOGKYWKNEBE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol is a useful research compound. Its molecular formula is C7H7F3O2 and its molecular weight is 180.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWBOGKYWKNEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585445
Record name 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862158-19-8
Record name 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol, a molecule of significant interest in medicinal chemistry and drug development. The furan scaffold is a privileged structure in numerous pharmacologically active compounds, and the incorporation of a trifluoromethyl group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide details the predominant synthetic methodology, explores the underlying reaction mechanism, provides a comprehensive experimental protocol, and discusses the characterization of the target compound.

Introduction: The Significance of Trifluoromethylated Furan Scaffolds

The convergence of furan chemistry with organofluorine chemistry has opened new avenues in the design of novel therapeutic agents. Furans and their derivatives are ubiquitous in nature and are core components of many clinically used drugs, exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] The furan ring often acts as a bioisosteric replacement for a phenyl group, offering modulated steric and electronic properties that can improve metabolic stability and drug-receptor interactions.[1]

The trifluoromethyl (CF3) group, often referred to as a "super-substituent," is one of the most impactful functionalities in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[2] The introduction of a CF3 group can block metabolic pathways, increase bioavailability, and enhance binding to target proteins.[2] Consequently, the synthesis of molecules that combine the furan scaffold with a trifluoromethyl group is a highly sought-after endeavor in the pursuit of new and improved pharmaceuticals.

This guide focuses on the synthesis of this compound, a chiral alcohol that serves as a valuable building block for more complex trifluoromethylated furan-containing molecules.

Primary Synthetic Route: Nucleophilic Trifluoromethylation of 5-Methyl-2-furaldehyde

The most direct and widely employed method for the synthesis of this compound is the nucleophilic trifluoromethylation of the readily available starting material, 5-methyl-2-furaldehyde. This reaction is most effectively achieved using the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), in the presence of a nucleophilic initiator.[4][5]

Reaction Scheme:
The Causality Behind Experimental Choices: Understanding the Mechanism

The success of this synthesis hinges on the generation of a trifluoromethyl anion (CF3-) equivalent, which then attacks the electrophilic carbonyl carbon of the aldehyde. The Ruppert-Prakash reagent itself is not nucleophilic; it requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[5][6]

The mechanism proceeds as follows:

  • Initiation: A catalytic amount of fluoride ion attacks the silicon atom of TMSCF3, forming a pentacoordinate siliconate intermediate.[4]

  • Generation of the Trifluoromethyl Nucleophile: This hypervalent silicon species is unstable and fragments to release the trifluoromethyl anion (or a species that behaves as such) and the stable fluorotrimethylsilane.

  • Nucleophilic Attack: The trifluoromethyl anion attacks the carbonyl carbon of 5-methyl-2-furaldehyde, forming a trifluoromethylated alkoxide intermediate.

  • Silylation and Propagation: The resulting alkoxide is a potent nucleophile and can react with another molecule of TMSCF3 to generate a silyl ether and another trifluoromethyl anion, thus propagating the reaction chain.[6]

  • Hydrolysis: The silyl ether is stable under the reaction conditions and is hydrolyzed during the aqueous workup to yield the final product, this compound.

The choice of a fluoride initiator is critical for the reaction's efficiency. Soluble fluoride sources like TBAF are often preferred as they allow the reaction to proceed under homogeneous conditions and at lower temperatures.[4]

reaction_mechanism TMSCF3 TMSCF3 Siliconate [ (CH₃)₃Si(F)CF₃ ]⁻ TMSCF3->Siliconate F_minus F⁻ (from TBAF) F_minus->TMSCF3 Initiation Aldehyde 5-Methyl-2-furaldehyde Alkoxide Trifluoromethylated Alkoxide Intermediate Aldehyde->Alkoxide CF3_anion "CF₃⁻" Siliconate->CF3_anion Fragmentation CF3_anion->Aldehyde Nucleophilic Attack Silyl_ether TMS-protected Alcohol Alkoxide->Silyl_ether Reaction with TMSCF3 (Propagation) Product 2,2,2-Trifluoro-1- (5-methylfuran-2-yl)ethanol Silyl_ether->Product Hydrolysis H2O H₂O (Workup) H2O->Silyl_ether experimental_workflow start Start setup Reaction Setup: 5-Methyl-2-furaldehyde in anhydrous THF under inert atmosphere at 0 °C start->setup add_reagents Add TMSCF3 (1.2 eq) setup->add_reagents initiate Add TBAF (0.1 eq) dropwise add_reagents->initiate monitor Monitor reaction by TLC/GC-MS initiate->monitor quench Quench with saturated aq. NH₄Cl monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify product Pure Product purify->product

Sources

Core Topic: 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanol, a sophisticated chiral building block of increasing importance in medicinal chemistry and drug development. We will delve into the strategic rationale for its use, focusing on the synergistic effects of its three key structural motifs: the stereodefined secondary alcohol, the metabolically robust trifluoromethyl group, and the versatile 5-methylfuran core. This document details efficient and highly stereoselective synthesis strategies, including biocatalytic and chemical asymmetric reductions of the corresponding prochiral ketone. Furthermore, we present detailed, field-tested experimental protocols, characterization methodologies, and a discussion of its application in the synthesis of complex molecular architectures. This guide is intended to serve as a practical resource for researchers aiming to leverage this valuable synthon in their drug discovery programs.

Strategic Importance in Modern Drug Design

The molecular architecture of this compound is not accidental; it is a carefully orchestrated combination of functionalities designed to address key challenges in modern drug development. The strategic incorporation of fluorine-containing moieties can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1]

  • The Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group is a cornerstone of contemporary medicinal chemistry.[2] Its introduction into a molecular scaffold can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., P450 enzymes).[3] The CF₃ group also increases lipophilicity, which can improve membrane permeability and bioavailability, and can modulate the pKa of nearby functional groups, thereby influencing target binding affinity.[4]

  • The Chiral Alcohol: Chirality is fundamental to molecular recognition in biological systems.[5] The secondary alcohol in this building block provides a defined stereocenter and a versatile chemical handle. It can act as a hydrogen bond donor/acceptor in interactions with biological targets and serves as a key point for subsequent stereospecific chemical transformations (e.g., etherification, esterification, or Mitsunobu reactions) to construct more complex molecules without loss of enantiopurity.

  • The 5-Methylfuran Ring: Derived from abundant biomass sources like furfural, the furan moiety represents a sustainable and synthetically accessible heterocyclic core.[6] It often serves as a bioisostere for phenyl rings, offering a different electronic and steric profile while potentially improving solubility and metabolic properties.

Physicochemical & Spectroscopic Data

A summary of the core properties of the title compound is provided below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₇F₃O₂
Molecular Weight 180.13 g/mol
CAS Number 181535-13-3
Appearance Colorless to pale yellow liquid/oil
¹⁹F NMR (CDCl₃) δ ≈ -78 ppm (s, 3F)
¹H NMR (CDCl₃) δ ≈ 6.2 (d, 1H), 6.0 (d, 1H), 5.0 (q, 1H), 2.3 (s, 3H)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Synthesis of the Chiral Building Block: A Two-Step Approach

The most efficient pathway to enantiopure this compound involves the asymmetric reduction of its prochiral ketone precursor. This section details the synthesis of the precursor and compares the leading methods for the crucial stereoselective reduction step.

Workflow for Synthesis and Application

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Application A 2-Methylfuran C Prochiral Ketone: 2,2,2-Trifluoro-1- (5-methylfuran-2-yl)ethanone A->C Friedel-Crafts Acylation B Trifluoroacetic Anhydride (TFAA) B->C F Chiral Alcohol: (R)- or (S)-2,2,2-Trifluoro-1- (5-methylfuran-2-yl)ethanol C->F D Biocatalysis (e.g., Lactobacillus kefir) D->F E Chemical Catalysis (e.g., Chiral Ru-catalyst) E->F G Advanced Intermediate / API F->G Further Synthetic Steps

Caption: Overall workflow from starting materials to the final chiral building block and its application.

Synthesis of the Prochiral Ketone Precursor

The necessary precursor, 2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanone, is readily prepared via the Friedel-Crafts acylation of 2-methylfuran. The high reactivity of the furan ring at the C2 position allows for efficient reaction with an activated trifluoroacetyl source, such as trifluoroacetic anhydride (TFAA).

Asymmetric Reduction Methodologies

The conversion of the prochiral ketone to the chiral alcohol is the critical, value-adding step. Both biocatalytic and chemocatalytic methods have proven highly effective.

Biocatalysis, particularly using whole-cell microorganisms, offers an environmentally benign and exceptionally selective route to chiral alcohols.[7] Organisms such as Lactobacillus kefir and various yeasts contain carbonyl reductase enzymes that can reduce ketones with high enantioselectivity.[8][9]

  • Causality & Expertise: These enzymes create a highly specific chiral pocket around the substrate's carbonyl group. The hydride transfer from a cofactor (typically NADPH) is geometrically constrained to occur from only one face of the ketone, leading to the preferential formation of a single enantiomer. The stereochemical outcome (i.e., whether the (R)- or (S)-alcohol is formed) is dictated by Prelog's rule, although many enzymes are known to provide the "anti-Prelog" product.

Transition-metal-catalyzed asymmetric transfer hydrogenation is a powerful and well-established chemical method for reducing prochiral ketones. Catalysts typically consist of a ruthenium or rhodium metal center coordinated to a chiral ligand, such as a derivative of BINAP or a chiral diamine.[10][11]

  • Causality & Expertise: The chiral ligand creates an asymmetric environment around the metal center. The ketone substrate coordinates to the metal, and a hydride is transferred from a hydrogen source (e.g., isopropanol or formic acid). The steric and electronic properties of the chiral ligand block one face of the ketone from approaching the metal-hydride complex, thereby directing hydrogenation to the other face with high fidelity.

Conceptual View of Stereoselective Reduction

G Ketone Prochiral Ketone Catalyst Chiral Catalyst or Enzyme Active Site Ketone->Catalyst Hydride [H⁻] Hydride->Catalyst Hydride Source R_Product (R)-Alcohol Catalyst->R_Product Favored Attack (e.g., Re-face) S_Product (S)-Alcohol Catalyst->S_Product Disfavored Attack (e.g., Si-face)

Caption: Chiral catalyst directs hydride attack to one face of the ketone, favoring one enantiomer.

Method Comparison
ParameterBiocatalytic ReductionAsymmetric Transfer Hydrogenation
Enantioselectivity (e.e.) Often >99%Typically 90-99%
Reaction Conditions Mild (25-37 °C), aqueous mediaVariable (-20 to 80 °C), organic solvents
Catalyst Whole cells or isolated enzymesRuthenium/Rhodium-chiral ligand complexes
Pros "Green" process, extremely high e.e., low cost of catalyst (cells)Broad substrate scope, predictable, well-studied
Cons Substrate concentration can be limited, requires sterile techniqueExpensive noble metal catalysts and ligands, potential for metal contamination

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis.

Protocol 1: Synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone (Precursor)
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2-methylfuran (8.21 g, 100 mmol, 1.0 eq.).

  • Solvent & Cooling: Add anhydrous dichloromethane (100 mL) and cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA) (23.1 g, 110 mmol, 1.1 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate (150 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone.

Protocol 2: Biocatalytic Reduction using Lactobacillus kefir (Illustrative)

This protocol is adapted from general procedures for ketone bioreduction and serves as a robust template.[8]

  • Culture Preparation: Inoculate a suitable growth medium (e.g., MRS broth) with Lactobacillus kefir cells. Grow the culture at 30 °C with shaking until it reaches the late logarithmic growth phase.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.0).

  • Reaction Setup: Resuspend the wet cell pellet in the same phosphate buffer to a final concentration of 50 mg/mL (wet cell weight). Add glucose (100 mM) as a cofactor regeneration source.

  • Substrate Addition: Dissolve the ketone precursor (e.g., 180 mg, 1 mmol) in a minimal amount of a co-solvent like DMSO or ethanol (e.g., <5% v/v) and add it to the cell suspension.

  • Bioreduction: Incubate the reaction mixture at 30 °C with gentle shaking (e.g., 150 rpm) for 24-48 hours. Monitor the conversion and enantiomeric excess by taking aliquots and analyzing via chiral HPLC.

  • Work-up & Extraction: Once the reaction is complete, add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15 minutes. Centrifuge the mixture to separate the layers.

  • Purification: Collect the organic layer and repeat the extraction of the aqueous layer twice more. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting chiral alcohol can be further purified by flash chromatography if necessary.

Product Characterization & Enantiopurity Analysis

Verifying the stereochemical outcome is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12]

  • Methodology: The enantiomeric excess (e.e.) of the synthesized alcohol is determined by separating the (R) and (S) enantiomers on a chiral stationary phase (CSP).

  • Column Selection: Polysaccharide-based columns, such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), are highly effective for resolving trifluoromethyl-substituted alcohols.[12]

  • Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v), run under isocratic conditions. The significant difference in retention times for the two enantiomers allows for accurate integration of the peak areas to calculate the e.e.

Conclusion and Future Outlook

This compound is a high-value chiral building block that provides a direct route to incorporating key pharmacologically relevant features into new chemical entities. The development of highly efficient and stereoselective synthetic methods, particularly green biocatalytic routes, has made this synthon more accessible to the drug discovery community. Its strategic application allows chemists to fine-tune properties such as metabolic stability, potency, and lipophilicity, ultimately accelerating the development of safer and more effective therapeutics. As the demand for sophisticated, fluorine-containing chiral molecules continues to grow, the importance of building blocks like this one will undoubtedly increase.

References

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI. Retrieved from [Link]

  • Zanuttini, M. S., et al. (2023). Production of a high molecular weight jet-fuel precursor from biomass derived furfural and 2-methylfuran using propyl sulfonic SBA-15 catalysts. Applied Catalysis A, General. Retrieved from [Link]

  • Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones. (1996). University of Groningen. Retrieved from [Link]

  • Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

  • Process for the synthesis of 2,2,2-trifluoroethanol. (1987). Google Patents.
  • Ni, Y., et al. (2014). Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158. PLoS One. Retrieved from [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI. Retrieved from [Link]

  • Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

  • Asymmetric Synthesis of a Fused Tricyclic Hydronaphthofuran Scaffold by Desymmetric [2+2+2] Cycloaddition. (2020). Angewandte Chemie International Edition. Retrieved from [Link]

  • Demir, D., & Duman, B. (2022). Efficient bioreduction of 1-(furan-2-yl)ethanone into enantiomerically pure drug precursor by Lactobacillus paracasei BD101. ResearchGate. Retrieved from [Link]

  • Applications of 2, 2, 2 trifluoroethanol as a versatile co-solvent in supercritical fluid chromatography. (2018). Journal of Chromatography A. Retrieved from [Link]

  • Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation. (2009). Chemical Communications. Retrieved from [Link]

  • Process for preparing 2-methylfuran. (1962). Google Patents.
  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. Retrieved from [Link]

  • Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent. (2018). ResearchGate. Retrieved from [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020). (2023). Molecules. Retrieved from [Link]

  • Gebresillase, G. A., et al. (2021). Application of 2-methylfuran and 5-methylfurfural for the synthesis of C16 fuel precursor. ResearchGate. Retrieved from [Link]

  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. (2001). Molecules. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]

  • Biocatalytic reduction of 5-hydroxymethylfurfural to 2,5-furandimethanol using coconut (Cocos nucifera L.) water. (2014). ResearchGate. Retrieved from [Link]

  • Marhamati, Z., et al. (2014). Bio-detoxification of aflatoxin M1 in kefir using Lactobacillus casei. ResearchGate. Retrieved from [Link]

Sources

A Comprehensive In-Depth Technical Guide to the Theoretical Calculation of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the theoretical calculation of the molecular properties of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol. This molecule is of significant interest to researchers, scientists, and drug development professionals due to the presence of both a furan scaffold, a common motif in medicinal chemistry, and a trifluoromethyl group, which can significantly alter a molecule's pharmacokinetic and physicochemical properties. In the absence of extensive experimental data for this specific compound, this guide offers a robust computational framework using Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic characteristics. The methodologies outlined herein are grounded in established best practices for computational chemistry and are designed to provide reliable, reproducible, and insightful data to guide further experimental work and drug discovery efforts.

Introduction: The Rationale for a Computational Approach

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups. When coupled with a furan ring, a versatile heterocyclic core found in numerous bioactive compounds, the resulting molecule, this compound, presents a compelling target for investigation.

However, the synthesis and experimental characterization of novel compounds can be a resource-intensive endeavor. Computational chemistry, and specifically Density Functional Theory (DFT), offers a powerful and cost-effective alternative for an initial, detailed exploration of a molecule's properties. By accurately modeling the quantum mechanical behavior of electrons, we can predict a wide range of characteristics before a single gram of the compound is synthesized. This in-silico approach allows for the early identification of promising candidates, the rationalization of structure-activity relationships, and a deeper understanding of the molecule's intrinsic nature.

This guide will provide a step-by-step methodology for the theoretical calculation of the following properties of this compound:

  • Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

  • Vibrational Frequencies: To confirm the stability of the optimized geometry and to predict the infrared (IR) spectrum.

  • Electronic Properties: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity.

  • Spectroscopic Data: Prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) to aid in future experimental structure elucidation.

The Computational Workflow: A Self-Validating System

The following workflow is designed to ensure the scientific integrity and reproducibility of the theoretical calculations. Each step builds upon the previous one, creating a logical and self-validating process.

Computational_Workflow cluster_0 Preparation cluster_1 Core Calculations cluster_2 Property Predictions Build 1. Build Initial 3D Structure Conformational 2. Conformational Analysis Build->Conformational Initial guess Optimization 3. Geometry Optimization Conformational->Optimization Lowest energy conformers Frequency 4. Vibrational Frequency Calculation Optimization->Frequency Optimized geometry Electronic 5. Electronic Property Analysis Frequency->Electronic Verified minimum NMR 6. NMR Spectra Prediction Frequency->NMR Verified minimum HOMO_LUMO cluster_0 Molecular Orbitals cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy = [Predicted Value] eV HOMO HOMO (Highest Occupied Molecular Orbital) Energy = [Predicted Value] eV Energy_Gap Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO) ΔE = [Predicted Value] eV p1 p2 p1->p2 Energy

Caption: A diagram illustrating the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap.

Analysis:

  • A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive.

  • The spatial distribution of the HOMO and LUMO can provide insights into which parts of the molecule are most likely to act as electron donors (HOMO) and acceptors (LUMO) in chemical reactions.

Predicted NMR Spectra

The prediction of NMR chemical shifts is a powerful tool for confirming the structure of a synthesized compound.

Protocol:

  • Use Optimized Geometry: The NMR calculation should be performed on the previously optimized geometry.

  • Specify Keywords: In a software package like Gaussian, the route section for an NMR calculation would be: #p NMR B3LYP/6-311+G(d,p) SCRF=(Solvent=Acetonitrile, SMD)

    • NMR: Requests the calculation of NMR shielding tensors.

  • Reference Compound: To convert the calculated absolute shielding tensors to chemical shifts (δ), a separate NMR calculation must be performed on a reference compound (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C; CFCl₃ for ¹⁹F) using the exact same level of theory. The chemical shift is then calculated as: δ_sample = σ_ref - σ_sample

  • Present Data: The predicted chemical shifts should be presented in a table alongside the corresponding atom labels.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H ShiftPredicted ¹³C ShiftPredicted ¹⁹F Shift
[Atom Label][Predicted Value][Predicted Value][Predicted Value]
............

(Note: The table will be populated with the actual calculated values and atom labels upon completion of the computation.)

Conclusion and Outlook

This technical guide has outlined a robust and scientifically sound computational workflow for the theoretical determination of the key properties of this compound. By following these detailed protocols, researchers can obtain reliable predictions of the molecule's geometry, stability, electronic structure, and spectroscopic signatures. This information is invaluable for guiding synthetic efforts, aiding in the interpretation of experimental data, and accelerating the drug discovery process. The presented methodology serves as a template that can be adapted for the computational investigation of other novel fluorinated furan derivatives, thereby contributing to the rational design of new chemical entities with desired therapeutic properties.

References

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2017). Dispersion-Corrected Mean-Field Electronic Structure Methods. Chemical Reviews, 116(9), 5105–5154. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Emerging Interest

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—have led to the development of numerous blockbuster drugs and advanced materials. Within this context, 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol emerges as a molecule of significant interest. This guide provides a comprehensive technical overview of this compound, from its likely synthetic origins to its potential applications, for researchers, scientists, and drug development professionals. While a detailed historical record of its initial discovery is not prominently documented in publicly available literature, its synthesis and utility can be inferred from the well-established chemistry of its constituent moieties: the bio-derived 5-methylfuran ring and the trifluoroethanol functionality.

Deconstructing the Core Structure: A Tale of Two Precursors

The structure of this compound (C7H7F3O2), with a molecular weight of 180.12 g/mol , is a fascinating juxtaposition of a renewable chemical feedstock and a synthetically versatile fluorinated alcohol.[1] Understanding the history and properties of its precursors is fundamental to appreciating the potential of the final molecule.

The Bio-Derived Platform: 2-Methylfuran

2-Methylfuran, also known as sylvan, is a five-membered aromatic heterocycle that can be derived from renewable biomass.[2] It is typically manufactured through the catalytic hydrogenolysis of furfural, which is itself produced from pentose sugars found in agricultural byproducts like corn cobs and sugarcane bagasse.[2][3] This sustainable origin makes 2-methylfuran an attractive building block in green chemistry.

Beyond its green credentials, 2-methylfuran is a versatile intermediate in the synthesis of various chemicals and pharmaceuticals.[4][5] It serves as a precursor to antimalarial drugs, anticancer agents, and antimicrobials.[2] Its pleasant, nutty aroma also leads to its use as a flavoring agent in the food industry.[2][3]

The Fluorinated Workhorse: 2,2,2-Trifluoroethanol (TFE)

2,2,2-Trifluoroethanol (TFE) is a colorless, water-miscible liquid with a chemical formula of CF3CH2OH.[6] It is produced industrially through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives.[6] The strong electron-withdrawing nature of the trifluoromethyl group makes TFE a stronger acid than ethanol and enables it to form stable hydrogen bonds.[6]

TFE is widely used as a specialized solvent, particularly for proteins and polyamides.[6] In organic synthesis, it serves as a source of the trifluoromethyl group and is a key precursor to the inhaled anesthetic isoflurane.[6] Its ability to stabilize secondary structures in peptides has also made it a valuable tool in protein folding studies.[6]

The Synthetic Pathway: A Proposed Nucleophilic Addition

The most logical and established method for the synthesis of this compound involves the nucleophilic addition of a trifluoromethyl group to the corresponding aldehyde, 2-acetyl-5-methylfuran. This approach is a cornerstone of organofluorine chemistry.

Precursor Synthesis: 2-Acetyl-5-methylfuran

2-Acetyl-5-methylfuran is a known compound that can be synthesized through various methods, including the Friedel-Crafts acylation of 2-methylfuran. It is a furan derivative with acetyl and methyl groups at the 2- and 5-positions, respectively.[7]

The Ruppert-Prakash Reagent: A Key Enabler

The direct addition of a trifluoromethyl nucleophile is facilitated by the use of (trifluoromethyl)trimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent. This reagent, in the presence of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF), generates a transient trifluoromethyl anion equivalent that readily attacks the electrophilic carbonyl carbon of 2-acetyl-5-methylfuran.

Step-by-Step Laboratory Protocol

The following protocol outlines a plausible and robust method for the synthesis of this compound.

Materials:

  • 2-Acetyl-5-methylfuran

  • (Trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-acetyl-5-methylfuran (1.0 eq) and anhydrous THF (100 mL). The solution is cooled to 0 °C in an ice bath.

  • Addition of Reagents: (Trifluoromethyl)trimethylsilane (1.5 eq) is added to the stirred solution. Subsequently, a catalytic amount of TBAF (0.1 eq of 1M solution in THF) is added dropwise via the dropping funnel over 15 minutes.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of 1M HCl (50 mL) at 0 °C. The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Chromatography: The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Flask Dry 3-necked flask Start->Flask Reactant 2-Acetyl-5-methylfuran in anhydrous THF Flask->Reactant Cooling Cool to 0°C Reactant->Cooling Add_TMSCF3 Add Ruppert-Prakash reagent (TMSCF3) Cooling->Add_TMSCF3 Add_TBAF Add TBAF (catalyst) Add_TMSCF3->Add_TBAF Stir Stir at RT (12-24h) Add_TBAF->Stir TLC Monitor by TLC Stir->TLC Quench Quench with 1M HCl TLC->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Characterization

The introduction of the trifluoromethyl group is expected to significantly influence the physicochemical properties of the parent alcohol.

Expected Properties:

PropertyExpected Value/CharacteristicRationale
Molecular Formula C7H7F3O2Confirmed by chemical suppliers.[1]
Molecular Weight 180.12 g/mol Calculated from the molecular formula.[1]
Appearance Colorless to pale yellow liquidTypical for similar small organic molecules.
Boiling Point Elevated compared to non-fluorinated analogThe trifluoromethyl group increases molecular weight and polarity.
Solubility Soluble in common organic solventsExpected based on its structure.
Acidity (pKa) Lower than the non-fluorinated analogThe electron-withdrawing CF3 group acidifies the hydroxyl proton.

Spectroscopic Data (Predicted):

  • ¹H NMR: Distinct signals for the methyl, furan ring, methine, and hydroxyl protons. The methine proton adjacent to the CF3 group will likely appear as a quartet due to coupling with the fluorine atoms.

  • ¹³C NMR: Characteristic signals for the furan ring carbons, the methyl carbon, the carbon bearing the hydroxyl and trifluoromethyl groups (which will show a quartet due to C-F coupling), and the trifluoromethyl carbon itself (also a quartet).

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration. Strong C-F stretching bands are expected in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M+) at m/z 180. A prominent fragment corresponding to the loss of the CF3 group (M-69) is anticipated.

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

Metabolic Blocking

The trifluoromethyl group is a well-known metabolic blocker. Its presence can prevent oxidative metabolism at the benzylic-like position, thereby increasing the in vivo half-life of a drug candidate.

Enhanced Binding Affinity

The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to enhanced binding affinity and potency.

Modulation of Physicochemical Properties

The introduction of the trifluoromethyl group can be used to fine-tune the lipophilicity and pKa of a molecule, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Areas:

Given the diverse biological activities associated with furan-containing compounds, this molecule could serve as a starting point for the development of new drugs in areas such as:

  • Antimicrobials: The furan nucleus is present in many natural and synthetic antimicrobial agents.

  • Anticancer Agents: Numerous furan derivatives have demonstrated cytotoxic activity against various cancer cell lines.

  • Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the trifluoromethyl group could be advantageous for designing CNS-penetrant drugs.

Diagram of Potential Applications:

Applications cluster_properties Key Properties cluster_areas Potential Therapeutic Areas Core 2,2,2-Trifluoro-1- (5-methylfuran-2-yl)ethanol Metabolic_Stability Metabolic Stability (CF3 group) Core->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Core->Binding_Affinity Physicochemical_Modulation Tunable Lipophilicity and pKa Core->Physicochemical_Modulation Antimicrobial Antimicrobial Agents Metabolic_Stability->Antimicrobial Anticancer Anticancer Drugs Binding_Affinity->Anticancer CNS CNS-Active Compounds Physicochemical_Modulation->CNS

Caption: Potential applications stemming from the key properties of the molecule.

Conclusion and Future Outlook

This compound stands as a testament to the power of combining bio-derived building blocks with modern fluorination chemistry. While its specific history remains to be fully elucidated, its logical synthesis and promising properties position it as a valuable tool for researchers in drug discovery and materials science. The exploration of its biological activities and the development of its derivatives are exciting avenues for future research that could lead to the discovery of novel therapeutics and advanced materials. This guide serves as a foundational resource to inspire and facilitate such endeavors.

References

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024, January 2). MDPI. Retrieved January 24, 2026, from [Link]

  • Catalytic Transfer Hydrogenation of Furfural in Isopropanol to produce 2-Methylfuran (2-MF). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. (2025, August 8). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 2-Acetyl-5-Methylfuran. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Process for the synthesis of 2,2,2-trifluoroethanol. (n.d.). Google Patents.
  • Ethanol, 2,2,2-trifluoro-. (n.d.). NIST WebBook. Retrieved January 24, 2026, from [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. (2025, August 5). ResearchGate. Retrieved January 24, 2026, from [Link]_

  • Production of 2-Methyl Furan, a Promising 2nd Generation Biofuel, by the Vapor Phase Hydrodeoxygenation of Biomass-Derived Furfural Over Tio2 Supported Cu-Ni Bimetallic Catalysts. (2025, June 19). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Method for the preparation of 2,2,2-trifluoroethanol. (n.d.). Google Patents.
  • 2-Methylfuran. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • (+)-2,2,2-Trifluoro-1-phenylethanol. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • 2-Methylfuran CAS 534-22-5. (n.d.). Shandong Yino Biologic Materials Co., Ltd.. Retrieved January 24, 2026, from [Link]

  • 2-Methylfuran. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • 2,2,2-Trichloro-1-(5-methylfuran-2-yl)ethanol. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethyl-Functionalized Furan Scaffolds

The convergence of furan ring systems and trifluoromethyl groups within a single molecular architecture presents a compelling opportunity for the discovery of novel bioactive compounds and advanced materials. The furan moiety, a versatile heterocyclic core, is a prevalent feature in numerous natural products and pharmaceuticals, valued for its unique electronic properties and ability to engage in various biological interactions. Concurrently, the trifluoromethyl group is a well-established bioisostere for the methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol stands as a pivotal chiral building block, integrating these two valuable pharmacophores. The secondary alcohol functionality serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives. This guide provides detailed protocols for the synthesis of ester and ether derivatives from this starting material, with a special focus on the practical considerations dictated by the electron-withdrawing nature of the trifluoromethyl group.

Chemical Reactivity Considerations

The presence of the strongly electron-withdrawing trifluoromethyl group adjacent to the hydroxyl-bearing carbon significantly impacts the reactivity of this compound. This electronic effect increases the acidity of the hydroxyl proton, facilitating its removal by a base. However, it can also influence the nucleophilicity of the corresponding alkoxide and the stability of potential carbocation intermediates. The protocols outlined below are designed to accommodate these electronic properties to achieve efficient and high-yielding transformations.

Part 1: Synthesis of Ester Derivatives

Esterification of this compound can be achieved through several standard methods. The choice of method will depend on the nature of the carboxylic acid and the desired scale of the reaction.

Protocol 1.1: Steglich Esterification

This method is particularly useful for the coupling of the alcohol with a wide range of carboxylic acids, including sterically hindered ones, under mild conditions.

Reaction Workflow:

Steglich_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_solvent Solvent cluster_product Product Reactant1 2,2,2-Trifluoro-1- (5-methylfuran-2-yl)ethanol Reaction_Vessel Reaction_Vessel Reactant1->Reaction_Vessel Reactant2 Carboxylic Acid (R-COOH) Reactant2->Reaction_Vessel Reagent1 DCC or EDC Reagent1->Reaction_Vessel Reagent2 DMAP (catalyst) Reagent2->Reaction_Vessel Solvent Dichloromethane (DCM) Solvent->Reaction_Vessel Product Corresponding Ester Reaction_Vessel->Product Stir at RT, 2-12 h Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_solvent Solvent cluster_product Product Reactant1 2,2,2-Trifluoro-1- (5-methylfuran-2-yl)ethanol Reaction_Vessel Reaction_Vessel Reactant1->Reaction_Vessel Reactant2 Carboxylic Acid (R-COOH) Reactant2->Reaction_Vessel Reagent1 Triphenylphosphine (PPh3) Reagent1->Reaction_Vessel Reagent2 DEAD or DIAD Add_Reagent2 Add_Reagent2 Reagent2->Add_Reagent2 Add dropwise Solvent Anhydrous THF Solvent->Reaction_Vessel Product Inverted Ester Reaction_Vessel->Add_Reagent2 Cool to 0 °C Stir_RT Stir_RT Add_Reagent2->Stir_RT Stir at 0 °C Stir_RT->Product Stir at RT, 4-24 h Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_solvent Solvent cluster_product Product Reactant1 2,2,2-Trifluoro-1- (5-methylfuran-2-yl)ethanol Deprotonation Deprotonation Reactant1->Deprotonation Add to Base/Solvent Reactant2 Alkyl Halide (R-X) Alkylation Alkylation Reactant2->Alkylation Add Alkyl Halide Reagent1 Strong Base (e.g., NaH) Reagent1->Deprotonation Solvent Anhydrous THF or DMF Solvent->Deprotonation Product Corresponding Ether Deprotonation->Alkylation Alkoxide Formation Alkylation->Product Stir at RT to reflux

Scale-Up Synthesis of Enantiopure 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Trifluoromethyl Alcohols in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[2][3] Consequently, the synthesis of enantiomerically pure compounds is of paramount importance in modern drug discovery and development.[4] The target molecule of this guide, enantiopure 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol, is a valuable chiral building block. Its structural motifs—a trifluoromethyl carbinol and a furan ring—are prevalent in a variety of biologically active compounds.[5] The furan moiety, in particular, serves as a versatile precursor for further chemical transformations.[6][7]

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of enantiopure this compound, designed for researchers, scientists, and professionals in drug development. We will delve into a robust two-step synthetic sequence, commencing with the synthesis of the precursor ketone and culminating in a highly enantioselective biocatalytic reduction. The protocols provided are designed to be self-validating, with in-process controls and analytical methods to ensure the production of a high-purity, enantiomerically enriched final product.

Synthetic Strategy: A Two-Step Approach to Enantiopurity

The synthesis of enantiopure this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the prochiral ketone, 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone. The second, and most critical, step is the asymmetric reduction of this ketone to the desired chiral alcohol.

Synthesis_Workflow Start Starting Materials: 2-Methylfuran Trifluoroacetic Anhydride Step1 Step 1: Friedel-Crafts Acylation Synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone Start->Step1 Intermediate Prochiral Ketone Step1->Intermediate Step2 Step 2: Asymmetric Biocatalytic Reduction Enantioselective synthesis of the target alcohol Intermediate->Step2 Purification Purification (e.g., Column Chromatography) Step2->Purification Product Enantiopure this compound Analysis Quality Control (NMR, Chiral HPLC, etc.) Product->Analysis Purification->Product

Figure 1: Overall synthetic workflow for the preparation of enantiopure this compound.

For the crucial asymmetric reduction step, we have selected a biocatalytic approach employing an alcohol dehydrogenase (ADH). Biocatalysis offers several advantages for scale-up, including high enantioselectivity, mild reaction conditions, and a favorable environmental profile compared to many metal-based catalysts.[8] Specifically, ADHs from organisms such as Lactobacillus kefir and Lactobacillus brevis have demonstrated excellent performance in the reduction of trifluoromethyl ketones.[1][9] These enzymes often exhibit predictable stereoselectivity (following Prelog's or anti-Prelog's rule) and can be used as whole-cell catalysts or as isolated enzymes, often with a cofactor regeneration system.[2]

Part 1: Synthesis of the Precursor Ketone

The synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone is readily achieved via a Friedel-Crafts acylation of 2-methylfuran with trifluoroacetic anhydride.

Protocol 1: Gram-Scale Synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone

Materials and Equipment:

Reagent/EquipmentPurpose
2-MethylfuranStarting material
Trifluoroacetic anhydrideAcylating agent
Anhydrous Dichloromethane (DCM)Solvent
PyridineCatalyst/Base
1 M HCl (aq)Quenching agent
Saturated NaHCO₃ (aq)Neutralizing wash
BrineWashing agent
Anhydrous MgSO₄Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Ice bathTemperature control
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-methylfuran (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of 2-methylfuran).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add pyridine (1.2 eq) to the stirred solution. Following this, add trifluoroacetic anhydride (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench with 1 M HCl (aq).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ketone.

Part 2: Enantioselective Biocatalytic Reduction

This section details the asymmetric reduction of the synthesized ketone to the target chiral alcohol using a whole-cell biocatalyst. Whole-cell catalysis is often preferred for scale-up as it circumvents the need for enzyme purification and provides an endogenous system for cofactor regeneration.[3]

Protocol 2: Scale-Up Biocatalytic Reduction of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone

Materials and Equipment:

Reagent/EquipmentPurpose
2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanoneSubstrate
Lyophilized whole cells (e.g., Lactobacillus kefir)Biocatalyst
IsopropanolCo-solvent and reducing agent
Phosphate buffer (e.g., 100 mM, pH 7.0)Reaction medium
D-Glucose (optional)For cofactor regeneration
Ethyl acetateExtraction solvent
Celite®Filtration aid
Jacketed glass reactorControlled reaction vessel
Overhead stirrerEfficient mixing
pH probe and controllerMaintain optimal pH
Temperature probe and controllerMaintain optimal temperature

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the lyophilized whole cells in the phosphate buffer. The optimal cell loading should be determined in small-scale trials but is typically in the range of 50-100 g/L.

  • Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, pH probe, and temperature probe, add the phosphate buffer and the cell suspension.

  • Temperature and pH Control: Adjust the temperature of the reactor to 30 °C and the pH to 7.0.

  • Substrate Addition: Dissolve the ketone in a minimal amount of isopropanol (e.g., 5-10% v/v of the total reaction volume). Add this solution to the reactor. The final substrate concentration should be optimized, but a starting point of 10-20 g/L is recommended to avoid substrate inhibition of the enzyme.

  • Cofactor Regeneration: Isopropanol serves as a sacrificial hydrogen donor for cofactor regeneration, being oxidized to acetone. D-glucose can also be added to further enhance cofactor regeneration through the cells' metabolic pathways.

  • Reaction Monitoring: Monitor the conversion of the ketone and the formation of the alcohol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This will also allow for the determination of the enantiomeric excess (e.e.).

  • Work-up: Once the reaction has reached completion (typically >99% conversion and >99% e.e.), quench the reaction by adding an equal volume of ethyl acetate.

  • Filtration and Extraction: Stir the mixture for 30 minutes, then filter through a pad of Celite® to remove the cell mass. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude alcohol can be purified by column chromatography on silica gel to remove any non-volatile impurities.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Chiral HPLC Method for Enantiomeric Excess Determination

A general method for the analysis of chiral trifluoromethyl-substituted alcohols is provided below. Method optimization will be required for this specific analyte.[5]

ParameterCondition
Column Chiralpak® AD-H or Chiralcel® OD-H
Mobile Phase n-Hexane/Isopropanol (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Sample Preparation 1 mg/mL in mobile phase

The enantiomeric excess (% e.e.) is calculated using the peak areas of the two enantiomers (E1 and E2): % e.e. = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| x 100

A resolution of ≥ 1.5 between the enantiomer peaks indicates baseline separation.[5]

Safety Considerations for Scale-Up

  • Trifluoroacetic Anhydride: This reagent is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Methylfuran: This compound is flammable. All operations should be conducted away from ignition sources.

  • Biocatalysis: While generally safe, handling of microbial cultures requires adherence to good microbiological practices.

  • Large-Scale Reactions: Exothermic reactions should be carefully controlled with adequate cooling capacity. Pressure build-up in closed systems should be avoided.[4] A thorough risk assessment should be conducted before commencing any scale-up operation.[10]

Safety_Protocol cluster_PPE Personal Protective Equipment (PPE) cluster_Engineering_Controls Engineering Controls cluster_Procedural_Safety Procedural Safety Gloves Chemical Resistant Gloves Goggles Safety Goggles LabCoat Lab Coat FaceShield Face Shield (for large scale) FumeHood Well-ventilated Fume Hood Reactor Jacketed Reactor for Temperature Control Emergency Emergency Shower & Eyewash Station RiskAssessment Conduct Risk Assessment Quenching Controlled Quenching of Reagents Waste Proper Waste Disposal

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol. This document is designed for researchers, chemists, and process development professionals who are utilizing this critical synthesis and may encounter challenges. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and side reactions to empower you to optimize your experimental outcomes.

The primary route to this molecule involves the nucleophilic trifluoromethylation of 5-methyl-2-furaldehyde, most commonly using trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent.[1][2] While effective, the unique chemical nature of the furan ring presents specific challenges that can lead to side reactions and reduced yields. This guide addresses the most common issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Yield and Formation of Black/Brown Tarry Material

Q: My reaction mixture turns dark brown or black upon addition of the catalyst or during workup, and the final yield of the desired alcohol is very low. TLC analysis shows a complex mixture of baseline material. What is happening?

A: This is the most frequently encountered issue and is almost certainly due to the acid-catalyzed degradation and polymerization of the furan ring.

  • Expert Analysis & Causality: The furan ring, while aromatic, has a significantly lower resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol).[3] This makes it highly susceptible to acidic conditions.[3][4] The presence of even trace amounts of acid can protonate the furan oxygen or the double bonds, initiating a cascade of reactions including ring-opening, self-condensation, and ultimately polymerization into insoluble, dark-colored materials often referred to as "humins".[4]

  • Where is the Acid Coming From?

    • Reagents: The starting 5-methyl-2-furaldehyde may contain acidic impurities from its synthesis or degradation.

    • Catalyst/Initiator: Some activators for the Ruppert-Prakash reagent can be Lewis acidic or generate acidic byproducts.

    • Aqueous Workup: Standard acidic workups (e.g., using HCl or NH₄Cl) are often too harsh for this substrate and can cause immediate degradation of both the product and any unreacted starting material.

    • Silica Gel Chromatography: The acidic nature of standard silica gel can cause the product to degrade on the column, leading to streaking, dark bands, and poor recovery.

  • Preventative Protocols & Solutions:

    • Ensure Starting Material Purity: Distill or filter your 5-methyl-2-furaldehyde through a short plug of basic alumina immediately before use to remove acidic impurities.

    • Optimize Reaction Conditions: Use a catalytic amount of a non-acidic initiator for the Ruppert-Prakash reagent. Tetrabutylammonium fluoride (TBAF) is a common choice, but ensure it is anhydrous, as water can affect the reaction.[5]

    • Implement a Buffered or Basic Workup: Avoid acidic quenches. The reaction should be quenched carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium fluoride (NaF) to remove silicon byproducts.

    • Use Deactivated Silica Gel for Purification: Before performing column chromatography, neutralize your silica gel. This can be done by preparing a slurry of the silica in a solvent like ethyl acetate containing 1-2% triethylamine (Et₃N), then evaporating the solvent. This "deactivated" silica will prevent on-column degradation.

Issue 2: Appearance of a Significant, Unidentified Byproduct

Q: I've managed to avoid tar formation, but I'm observing a significant byproduct with a similar polarity to my product that I cannot identify. What could it be?

A: This is likely a result of an electrophilic attack on the electron-rich furan ring, leading to oligomerization.

  • Expert Analysis & Causality: The furan ring is electron-rich and prone to electrophilic substitution, primarily at the C5 position (or C2, if C5 is blocked). In this synthesis, the aldehyde group at C2 deactivates the ring, but the methyl group at C5 is activating. If an electrophilic species is generated, it can react with a molecule of the starting material or product. A likely electrophile is a protonated aldehyde or the hemiacetal formed with the product alcohol, which can then be attacked by another furan ring. This leads to the formation of bis(furyl)methane-type structures.[6]

  • Proposed Side Reaction Mechanism:

    • An acidic proton (H⁺) protonates the carbonyl oxygen of the starting aldehyde.

    • The electron-rich furan ring of a second molecule (either starting material or product) acts as a nucleophile, attacking the activated carbonyl carbon.

    • Dehydration leads to the formation of a new C-C bond, linking two furan rings.

  • Visualizing the Competing Pathways:

    G sub 5-Methyl-2-furaldehyde + TMS-CF3 prod Desired Product: Trifluoromethyl Alcohol sub->prod Desired Pathway (Nucleophilic Addition) activated Protonated Aldehyde (Electrophile) sub->activated Undesired Pathway cat TBAF Catalyst (Anhydrous) cat->sub tar Degradation & Polymerization (Humins) prod->tar acid Trace Acid (H+) (Impurity / Workup) acid->sub acid->prod Product Degradation side_rxn Electrophilic Attack by another Furan Ring activated->side_rxn byproduct Side Product: Bis(furyl)methane Type side_rxn->byproduct

    Figure 1. Competing reaction pathways in the synthesis.
  • Solutions & Protocols:

    • Strictly Anhydrous & Inert Conditions: Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) and that all solvents and reagents are rigorously dried. Water can facilitate proton transfer and promote side reactions.

    • Control Stoichiometry and Addition Rate: Add the Ruppert-Prakash reagent slowly to the solution of the aldehyde and catalyst at a low temperature (e.g., 0 °C). This maintains a low concentration of the reactive trifluoromethyl anion and can disfavor side reactions.

    • Re-evaluate the Catalyst System: If problems persist, consider alternative catalyst systems that are known to be milder. For example, using a potassium alkoxide catalyst at low loadings has been shown to be highly effective for trifluoromethylation of aldehydes and ketones.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use a different trifluoromethylating agent? A1: Yes, other reagents exist, such as those based on trifluoromethyl iodide (CF₃I) with an appropriate reductant or zinc reagent.[1] However, the Ruppert-Prakash reagent (TMSCF₃) is generally preferred for its stability, commercial availability, and relatively mild reaction conditions when paired with a suitable catalyst.[2]

Q2: What is the optimal solvent for this reaction? A2: Anhydrous tetrahydrofuran (THF) is the most commonly used and reliable solvent. It effectively dissolves the reagents and is stable under the typical reaction conditions. Other aprotic polar solvents like diethyl ether or 2-methyl-THF could also be employed.[7]

Q3: My product seems volatile. Are there special purification considerations? A3: The product alcohol can have a relatively low boiling point and may be lost under high vacuum. When removing solvent on a rotary evaporator, use minimal heat and vacuum. For final purification, if distillation is chosen, it must be performed under reduced pressure and with care. Column chromatography on deactivated silica is often the most reliable method.

Q4: How do I confirm the structure of my final product and identify byproducts? A4: Standard characterization techniques are effective.

  • ¹H NMR: Look for the characteristic quartet for the carbinol proton (-CH(OH)CF₃) coupled to the CF₃ group.

  • ¹⁹F NMR: A singlet (or a doublet if coupled to the carbinol proton) around -75 to -80 ppm is indicative of the CF₃ group.

  • ¹³C NMR: The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

  • Mass Spectrometry (GC-MS or LC-MS): This is invaluable for identifying the molecular weight of your product and potential byproducts, such as the bis(furyl)methane structures discussed above.

Summary of Key Parameters for Success

ParameterRecommendationRationale
Starting Aldehyde Purify by distillation or filtration through basic alumina.Removes acidic impurities that catalyze polymerization.
Solvent & Atmosphere Anhydrous THF under N₂ or Ar.Prevents proton-transfer and degradation pathways.
Catalyst Catalytic (5-10 mol%) anhydrous TBAF or K-alkoxide.Initiates trifluoromethylation without introducing harsh acidity.[1][5]
Temperature 0 °C to room temperature; slow addition of TMSCF₃.Controls reaction rate and minimizes side reactions.
Workup Quench with saturated NaHCO₃ (aq) or NaF (aq).Avoids acidic conditions that degrade the furan ring.
Purification Column chromatography on silica gel deactivated with Et₃N.Prevents on-column degradation of the acid-sensitive product.

References

  • Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. [Link]

  • Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Synthetic methods and reactions. 149. Fluoride-induced nucleophilic trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethyl-Grignard equivalent. Journal of the American Chemical Society, 111(1), 393–395.[Link]

  • Singh, R. P., Kirchmeier, R. L., & Shreeve, J. M. (1999). A New Application of Me3SiCF3: TBAF-Catalyzed Trifluoromethylation of α-Keto Esters. Organic Letters, 1(7), 1047–1049.[Link]

  • Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. Arkivoc, 2001(1), 17-54.[Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]

  • Addition Reactions of Furan. Pearson. [Link]

  • Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Publishing. [Link]

  • Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. YouTube. [Link]

  • Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 15 carbon oxygenated fuel precursor (C15) synthesis by consecutive substitution reaction between furfural and 2-methylfuran. CONICET. [Link]

  • Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Poisoning in the Synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during this critical trifluoromethylation reaction. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and ensure the integrity of your experimental outcomes.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the nucleophilic trifluoromethylation of 5-methylfurfural using a trifluoromethylating agent, most commonly trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. This reaction is typically facilitated by a catalyst, which can be either a nucleophilic initiator, such as a fluoride source, or a Lewis acid. The efficiency of this catalytic process is paramount for achieving high yields and purity. However, the catalyst's performance can be significantly hampered by various poisons, leading to frustratingly low yields or complete reaction failure.

This guide provides a structured approach to identifying and mitigating catalyst poisoning through a series of troubleshooting questions and detailed experimental protocols.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning

Issue 1: Low or No Conversion of 5-Methylfurfural

Question: My reaction shows little to no consumption of the starting aldehyde, even after extended reaction times. What are the likely causes related to catalyst poisoning?

Answer: This is a classic symptom of catalyst inhibition or deactivation. The root cause often lies in the purity of your reagents and the reaction environment. Here’s a breakdown of potential culprits and how to address them:

Potential Cause A: Water in the Reaction System (for Nucleophilic Catalysis)

  • Causality: In nucleophilic catalysis, where a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) is used to activate the TMSCF₃, water is a significant poison.[1] The fluoride ion, which is the active catalytic species, will be preferentially protonated by water to form hydrogen fluoride (HF), rendering it non-nucleophilic and thus unable to activate the TMSCF₃.

  • Troubleshooting Protocol:

    • Reagent and Solvent Purity Check:

      • Ensure your 5-methylfurfural is anhydrous. If it has been stored for a long time or exposed to air, consider purifying it by distillation under reduced pressure.

      • Use a freshly opened bottle of anhydrous solvent (e.g., THF, DMF). If you suspect solvent contamination, dry it using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or storing over activated molecular sieves).

      • Ensure your TMSCF₃ is of high purity and has been handled under inert conditions to prevent hydrolysis.

    • Reaction Setup:

      • Thoroughly flame-dry all glassware under vacuum or oven-dry it at >120 °C for several hours before use.

      • Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).

      • Use dry syringes and needles for all transfers of reagents and solvents.

Potential Cause B: Acidic Impurities (for Nucleophilic Catalysis)

  • Causality: Similar to water, any acidic impurities present in the 5-methylfurfural or solvent will neutralize the nucleophilic catalyst (e.g., F⁻). 5-Methylfurfural, especially if derived from biomass, can contain acidic byproducts from its synthesis.[2]

  • Troubleshooting Protocol:

    • Neutralization/Purification of 5-Methylfurfural:

      • Before use, dissolve the 5-methylfurfural in a suitable organic solvent (e.g., diethyl ether) and wash it with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash.

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

      • For higher purity, distillation under reduced pressure is recommended.

Potential Cause C: Lewis Base Impurities (for Lewis Acid Catalysis)

  • Causality: When employing a Lewis acid catalyst (e.g., Ti(OiPr)₄, TiF₄), any Lewis basic impurities in the reaction mixture can coordinate to the Lewis acid, blocking the active site required for the activation of the aldehyde.[3] Common Lewis basic impurities include water, alcohols, and amines.

  • Troubleshooting Protocol:

    • Rigorous Purification of Reagents:

      • Follow the same stringent drying and purification procedures for the solvent and 5-methylfurfural as outlined for nucleophilic catalysis.

      • Ensure the TMSCF₃ is free from any residual amines that may have been used in its preparation.

Potential Cause D: Furan Ring Coordination to Lewis Acid Catalyst

  • Causality: The furan ring is an electron-rich heterocycle and can act as a Lewis base, coordinating to the Lewis acid catalyst.[4] This coordination can lead to catalyst inhibition or even promote undesired side reactions like polymerization.

  • Troubleshooting Protocol:

    • Choice of Lewis Acid:

      • Experiment with different Lewis acids. Some Lewis acids may have a lower affinity for the furan oxygen.

    • Reaction Temperature:

      • Running the reaction at lower temperatures can sometimes disfavor the furan-Lewis acid coordination.

Issue 2: Initial Reaction Progress, Followed by Stalling

Question: My reaction starts, and I can see product formation, but it stops before all the starting material is consumed. Why is this happening?

Answer: This scenario suggests that the catalyst is initially active but is being deactivated over the course of the reaction.

Potential Cause A: Polymerization of 5-Methylfurfural

  • Causality: Furans, particularly furan aldehydes, are known to be sensitive to acidic conditions and can undergo polymerization.[5] If your reaction conditions are too acidic (due to impurities or the Lewis acid catalyst itself), the 5-methylfurfural can polymerize. These polymeric materials can coat the surface of a heterogeneous catalyst or sequester a homogeneous catalyst, leading to deactivation.

  • Troubleshooting Protocol:

    • Control of Acidity:

      • If using a Lewis acid, consider using a milder one or a lower catalyst loading.

      • Ensure all reagents are free of acidic impurities.

    • Reaction Monitoring:

      • Monitor the reaction closely by TLC or GC/MS. If you observe the formation of baseline material on TLC or high molecular weight species in GC/MS, polymerization is likely occurring.

    • Temperature Control:

      • Run the reaction at the lowest effective temperature to minimize polymerization.

Potential Cause B: Product Inhibition

  • Causality: The product, this compound, contains a hydroxyl group and a furan ring, both of which can act as Lewis bases. In Lewis acid-catalyzed reactions, the product can coordinate to the Lewis acid more strongly than the starting aldehyde, leading to product inhibition.

  • Troubleshooting Protocol:

    • Catalyst Loading:

      • It may be necessary to use a stoichiometric amount of the Lewis acid to overcome product inhibition. However, this increases cost and can complicate work-up.

    • Alternative Catalysts:

      • Investigate nucleophilic catalysis (e.g., with TBAF) which is less prone to product inhibition of this nature.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst to use for this reaction?

A1: The choice of catalyst depends on your specific experimental setup and the purity of your starting materials. For general laboratory-scale synthesis with well-purified reagents, nucleophilic catalysis with a catalytic amount of TBAF or CsF is often effective and avoids the potential for furan polymerization caused by strong Lewis acids.[1] If you are working with less pure, biomass-derived 5-methylfurfural, a more robust catalytic system may be needed, and careful purification of the starting material is highly recommended.[2]

Q2: How can I be sure my 5-methylfurfural is pure enough?

A2: Purity can be assessed by ¹H NMR and GC/MS. In the ¹H NMR spectrum, look for the absence of signals corresponding to common impurities like formic acid or other organic acids. GC/MS can help identify volatile impurities. A simple visual inspection is also useful; pure 5-methylfurfural should be a colorless to pale-yellow liquid. Darker coloration can indicate the presence of polymeric impurities.

Q3: Can I use a different trifluoromethylating agent?

A3: While TMSCF₃ (Ruppert-Prakash reagent) is the most common and generally effective reagent for this transformation, other nucleophilic trifluoromethylating reagents exist.[6] However, their reactivity and compatibility with furan-containing substrates would need to be evaluated.

Q4: My reaction mixture turns dark brown/black. What does this indicate?

A4: A dark coloration is a strong indicator of polymerization or decomposition of the furan-containing starting material or product.[5] This is often triggered by excessive acidity, high temperatures, or the presence of certain reactive impurities. You should immediately review your reaction conditions and the purity of your reagents as outlined in the troubleshooting guide.

Visualizing the Process: Reaction and Troubleshooting

To aid in understanding the key processes, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.

ReactionPathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_product Product 5-Methylfurfural 5-Methylfurfural Catalyst Catalyst (Nucleophilic or Lewis Acid) 5-Methylfurfural->Catalyst Activation TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) TMSCF3->Catalyst Activation Product This compound Catalyst->Product Trifluoromethylation TroubleshootingFlowchart Start Low/No Yield CheckPurity Check Purity of Reagents (5-Methylfurfural, Solvent, TMSCF3) Start->CheckPurity PurityOK Reagents Pure? CheckPurity->PurityOK CheckSetup Verify Anhydrous & Inert Reaction Setup SetupOK Setup Correct? CheckSetup->SetupOK PurityOK->CheckSetup Yes PurifyReagents Purify/Dry Reagents PurityOK->PurifyReagents No CorrectSetup Correct Reaction Setup SetupOK->CorrectSetup No CheckCatalyst Evaluate Catalyst Choice (Nucleophilic vs. Lewis Acid) SetupOK->CheckCatalyst Yes PurifyReagents->CheckPurity CorrectSetup->CheckSetup CheckConditions Optimize Reaction Conditions (Temperature, Catalyst Loading) CheckCatalyst->CheckConditions Polymerization Evidence of Polymerization? CheckConditions->Polymerization AddressPolymerization Lower Temperature, Use Milder Catalyst Polymerization->AddressPolymerization Yes Success Improved Yield Polymerization->Success No AddressPolymerization->CheckConditions

Sources

Validation & Comparative

A Comparative Guide to Validating the Absolute Configuration of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous assignment of a molecule's absolute configuration is a critical, non-negotiable step. The biological activity of enantiomers can differ profoundly, with one offering therapeutic benefits while the other may be inactive or even toxic. Our focus here is on 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol , a chiral fluoroalcohol whose stereochemistry is paramount to its potential applications. The presence of the trifluoromethyl group introduces unique electronic properties, while the furan moiety offers specific conformational constraints that must be considered during analysis.

This guide provides an in-depth comparison of three powerful analytical techniques for determining the absolute configuration of this target molecule: Chiral High-Performance Liquid Chromatography (HPLC), Mosher's Ester Analysis via Nuclear Magnetic Resonance (NMR), and Vibrational Circular Dichroism (VCD) spectroscopy. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and definitive results.

Chiral High-Performance Liquid Chromatography (HPLC): The Baseline for Enantiomeric Purity

Chiral HPLC is fundamentally a comparative tool. While it cannot determine the absolute configuration (R or S) on its own, it is the gold standard for confirming enantiomeric purity and resolving enantiomers for subsequent analysis. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[1][2]

Principle of Operation

Enantiomers possess identical physical properties in an achiral environment.[2] To separate them, a chiral environment is created within the HPLC column. The CSP forms transient, diastereomeric complexes with each enantiote of the analyte.[1] The stability of these complexes differs, causing one enantiomer to be retained longer on the column, thus enabling separation. For a definitive assignment, a standard of a known absolute configuration is required for comparison.

Detailed Experimental Protocol
  • Column Selection & Screening:

    • Rationale: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for a broad range of compounds, including alcohols. For our target, columns like Chiralpak AD-H or AS-H, which contain amylose or cellulose derivatives, are excellent starting points due to their proven ability to resolve aromatic and alcohol-containing analytes.

    • Procedure:

      • Prepare a ~1 mg/mL stock solution of the racemic this compound in a suitable solvent (e.g., Isopropanol).

      • Screen several polysaccharide-based columns (e.g., AD-H, AS-H, IC) under normal phase conditions. A typical mobile phase for screening is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).[3]

      • Monitor the separation at a suitable UV wavelength (e.g., 254 nm, where the furan ring absorbs).

  • Method Optimization:

    • Rationale: The goal is to achieve baseline resolution (Rs > 1.5) in a reasonable runtime. Mobile phase composition is the primary tool for optimization.

    • Procedure:

      • Adjust Modifier Percentage: Systematically vary the percentage of the polar modifier (Isopropanol). Decreasing the modifier content generally increases retention and can improve resolution, but may also broaden peaks.

      • Consider Additives: For alcohols, additives are often unnecessary. However, if peak shape is poor, a small amount of a basic (diethylamine) or acidic (trifluoroacetic acid) additive can be tested, though this is more common for amines and acids.

      • Optimize Flow Rate and Temperature: A standard flow rate is 1.0 mL/min. Lowering the flow rate can sometimes improve resolution. Temperature control (e.g., 25 °C) is crucial for reproducibility.[4]

  • Data Interpretation:

    • The primary output is a chromatogram showing two separated peaks corresponding to the two enantiomers.

    • The Enantiomeric Excess (ee%) is calculated from the peak areas (A1 and A2): ee% = |(A1 - A2) / (A1 + A2)| * 100.

    • Absolute configuration is assigned by injecting a pure, known standard and matching its retention time.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Assignment racemate Prepare Racemic Sample Solution screen Screen CSPs (e.g., AD-H, AS-H) racemate->screen standard Prepare Known Standard (if available) inject Inject Samples standard->inject optimize Optimize Mobile Phase (Hexane/IPA ratio) screen->optimize Select best CSP optimize->inject process Integrate Peaks & Calculate ee% inject->process assign Assign Configuration (by Retention Time Match) process->assign

Caption: Chiral HPLC workflow for enantiomeric separation and configuration assignment.

Mosher's Ester Analysis: Derivatization for NMR-Based Assignment

Mosher's method is a powerful and widely used NMR technique for deducing the absolute configuration of secondary alcohols and amines.[5] It involves derivatizing the chiral alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomers whose ¹H or ¹⁹F NMR spectra can be analyzed to determine the stereochemistry at the carbinol center.[6][7]

Principle of Operation

The core principle relies on the anisotropic effect of the phenyl ring of the MTPA reagent.[8] When the MTPA esters are formed, they adopt a preferred conformation where the trifluoromethyl, methoxy, and carbonyl groups of the MTPA moiety are roughly coplanar. This arrangement forces the substituents on the chiral alcohol into specific spatial relationships with the MTPA's phenyl group. Protons on one side of the MTPA phenyl plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By comparing the chemical shifts (δ) of the protons in the (R)-MTPA ester versus the (S)-MTPA ester, a differential value (Δδ = δS - δR) is calculated. The sign of this Δδ value for various protons allows for the assignment of the absolute configuration.[9]

Detailed Experimental Protocol
  • Esterification (Two Parallel Reactions):

    • Rationale: It is critical to prepare both the (R)-MTPA and (S)-MTPA esters to create the necessary diastereomeric pair for comparison. The reactions must be driven to completion to avoid kinetic resolution, which would invalidate the results.

    • Procedure:

      • In two separate, dry NMR tubes or small vials, place ~1-2 mg of the enantiomerically pure this compound.

      • To one vial, add 1.1 equivalents of (R)-(-)-MTPA chloride. To the other, add 1.1 equivalents of (S)-(+)-MTPA chloride.

      • Add ~0.6 mL of anhydrous pyridine-d₅ or CDCl₃ containing a non-nucleophilic base like DMAP (dimethylaminopyridine) as a catalyst.

      • Seal the tubes/vials and allow the reaction to proceed at room temperature for 2-4 hours, or until ¹H NMR analysis confirms complete consumption of the starting alcohol.

  • NMR Acquisition:

    • Rationale: High-resolution ¹H NMR spectra are required to accurately determine the chemical shifts of the protons adjacent to the newly formed ester.

    • Procedure:

      • Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester.

      • Careful signal assignment is crucial. Use 2D NMR techniques (e.g., COSY, HSQC) if necessary to unambiguously assign the protons of the 5-methylfuran ring and the methyl group.

  • Data Analysis & Configuration Assignment:

    • Rationale: The mnemonic model developed by Mosher and others provides a framework for interpreting the Δδ values.[10][11]

    • Procedure:

      • Identify corresponding protons in the spectra of the two diastereomers.

      • Calculate Δδ = δS - δR for each assigned proton.

      • Apply the Mosher model:

        • Draw the MTPA ester in its extended, planar conformation.

        • Protons with a positive Δδ value (deshielded in the S-ester) are placed on the right side of the model.

        • Protons with a negative Δδ value (shielded in the S-ester) are placed on the left side of the model.

      • For our target molecule, the protons of the furan ring and the methyl group will be analyzed. A consistent pattern of positive and negative Δδ values will reveal the absolute configuration of the alcohol.

Mosher_Workflow cluster_react Step 1: Diastereomer Synthesis cluster_nmr Step 2: NMR Analysis cluster_assign Step 3: Configuration Assignment start_alc Enantiopure Alcohol (Unknown Configuration) ester_R Form (R)-MTPA Ester start_alc->ester_R ester_S Form (S)-MTPA Ester start_alc->ester_S reagent_R (R)-MTPA-Cl reagent_R->ester_R reagent_S (S)-MTPA-Cl reagent_S->ester_S nmr_R Acquire ¹H NMR (R-Ester) ester_R->nmr_R nmr_S Acquire ¹H NMR (S-Ester) ester_S->nmr_S calc Calculate Δδ = δ(S) - δ(R) for all protons nmr_R->calc nmr_S->calc model Apply Mnemonic Model calc->model config Assign Absolute Configuration model->config VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction cluster_compare Comparison & Assignment sample Enantiopure Alcohol in Solution (e.g., CDCl₃) measure Acquire Experimental VCD & IR Spectra sample->measure compare Overlay Experimental vs. Calculated (R) & (S) Spectra measure->compare conf_search Conformational Search (e.g., for R-enantiomer) dft_calc DFT Optimization & Frequency Calculation conf_search->dft_calc spec_gen Boltzmann-Averaged Spectrum Generation dft_calc->spec_gen spec_gen->compare assign Assign Absolute Configuration compare->assign

Caption: Integrated experimental and computational workflow for VCD analysis.

Comparative Summary and Recommendation

FeatureChiral HPLCMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)
Primary Goal Determine enantiomeric purity (ee%); relative configurationDetermine absolute configurationDetermine absolute configuration
Requires Standard? Yes, for absolute assignmentNoNo
Derivatization? NoYes (MTPA esters)No
Sample Amount Low (µg)Moderate (1-5 mg)High (5-10 mg)
Time Investment Method development can be hours to days; analysis is fast (~15 min/run)~4-6 hours per analysis (including reaction)Hours for data acquisition; days for computation
Key Equipment HPLC with Chiral ColumnHigh-Field NMR SpectrometerVCD Spectrometer & High-Performance Computing
Confidence Level High for ee%; assignment depends on standardHigh, but relies on correct model applicationVery High; direct comparison to first principles
Main Limitation Cannot determine absolute configuration de novoRequires successful chemical reaction; model can fail with complex structuresRequires high sample concentration; computationally intensive
Recommendation

For a comprehensive validation of the absolute configuration of This compound , a multi-pronged approach is recommended:

  • Start with Chiral HPLC: Develop a robust chiral HPLC method first. This is essential to confirm the enantiomeric purity of the sample you will use for subsequent absolute configuration studies. An impure sample will compromise the results of both Mosher's analysis and VCD.

  • Choose Mosher's or VCD based on resources:

    • If you have ready access to a high-field NMR and are comfortable with small-scale organic reactions, Mosher's Ester Analysis is a rapid and cost-effective method for definitive assignment. The structure of the target molecule is well-suited to the standard Mosher model.

    • If you have access to a VCD spectrometer and computational resources, VCD offers the most unambiguous and elegant solution . It is a non-destructive method that provides a direct link between the experimental measurement and the molecule's true 3D structure, avoiding the potential pitfalls of chemical derivatization.

By combining the quantitative power of chiral HPLC with the definitive structural assignment from either Mosher's method or VCD, researchers can be fully confident in the stereochemical integrity of their material.

References

  • Biotools Inc. (n.d.). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. ResearchGate.
  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • Mandal, P. K., & Diem, M. (2008). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Chirality, 20(5), 643-663.
  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 22-25.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • Xiong, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8031.
  • Devlin, F. J., & Stephens, P. J. (2003). Ab Initio Calculation of Vibrational Circular Dichroism Spectra of Chiral Natural Products Using MP2 Force Fields: Camphor. Journal of the American Chemical Society, 125(37), 11414-11415.
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.
  • Shabir, G. A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 22(3), 110-116.
  • Chemistry LibreTexts. (2024). 23.2: Derivatization.
  • Xiong, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8031.
  • JASCO Inc. (n.d.). Theory of Vibrational Circular Dichroism.
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A Senior Application Scientist's Guide to the Synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of the trifluoromethyl group into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity.[1] Among the myriad of trifluoromethylated structures, 2,2,2-trifluoro-1-(heteroaryl)ethanols are of particular interest as versatile chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. This guide provides an in-depth comparative analysis of the synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol, a key scaffold in this class. We will benchmark a proposed synthetic route against established methods for analogous furan, thiophene, and pyrrole derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. Our focus will be on not just the "how," but the "why," delving into the mechanistic underpinnings of the chosen synthetic strategies to provide a robust and validated guide.

Strategic Approach: A Two-Step Synthesis of the Target Molecule

The synthesis of this compound is most strategically approached via a two-step sequence:

  • Friedel-Crafts Acylation: The introduction of the trifluoroacetyl group onto the 2-methylfuran ring to form the key intermediate, 2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanone.

  • Reduction: The subsequent reduction of the trifluoromethyl ketone to the desired secondary alcohol.

This approach allows for a modular and controlled synthesis, with opportunities for optimization and variation at each stage.

Benchmarking the Synthesis: A Comparative Analysis

We will evaluate the proposed synthesis of this compound alongside established methods for the synthesis of analogous compounds: 2,2,2-Trifluoro-1-(furan-2-yl)ethanol, 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol, and 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanol. This comparative framework will allow for a thorough assessment of the efficiency, practicality, and potential challenges associated with the synthesis of our target molecule.

Part 1: Synthesis of Trifluoromethyl Ketone Precursors

The pivotal first step is the acylation of the respective heterocycle. The Friedel-Crafts acylation, a classic electrophilic aromatic substitution, is the most direct method.[2] The reactivity of the furan ring, being more electron-rich than benzene, makes it an excellent substrate for this reaction.

This is our proposed method for the synthesis of 2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanone. The use of trifluoroacetic anhydride as the acylating agent is advantageous due to its high reactivity.[3][4] A Lewis acid catalyst, such as zinc chloride, is typically employed to activate the anhydride and facilitate the electrophilic attack on the furan ring.[5]

Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone (Proposed)

  • Materials: 2-Methylfuran, trifluoroacetic anhydride (TFAA), anhydrous zinc chloride (ZnCl₂), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride solution (brine), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of 2-methylfuran (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous ZnCl₂ (1.1 eq.).

    • Slowly add trifluoroacetic anhydride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanone.

For a comprehensive benchmark, we will consider the synthesis of the corresponding trifluoromethyl ketones from furan, thiophene, and pyrrole.

HeterocycleAcylating AgentCatalystTypical YieldReference
2-MethylfuranTrifluoroacetic AnhydrideZnCl₂75-85% (Estimated)Adapted from[5]
FuranTrifluoroacetic AnhydrideSnCl₄~80%[6]
ThiopheneTrifluoroacetic AnhydrideSnCl₄~90%-
PyrroleTrifluoroacetic AnhydrideNone (direct reaction)~70%-

Table 1: Comparison of Friedel-Crafts Acylation for the Synthesis of Heteroaryl Trifluoromethyl Ketones.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: The choice of Lewis acid is critical. While strong Lewis acids like AlCl₃ can be used, they can also promote polymerization of the furan ring. Milder Lewis acids like ZnCl₂ or SnCl₄ offer a good balance of reactivity and selectivity.[7][8]

  • Solvent: Anhydrous, non-coordinating solvents like dichloromethane are preferred to prevent deactivation of the Lewis acid catalyst.

  • Temperature: The reaction is initiated at low temperature to control the exothermic reaction and minimize side product formation.

Diagram of the Acylation Workflow:

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2-Methylfuran 2-Methylfuran Mixing_and_Reaction Mix in DCM at 0°C, stir at RT 2-Methylfuran->Mixing_and_Reaction TFAA TFAA TFAA->Mixing_and_Reaction ZnCl2 ZnCl2 ZnCl2->Mixing_and_Reaction Quench Quench with NaHCO3 Mixing_and_Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Chromatography Flash Chromatography Drying->Chromatography Ketone_Product Ketone_Product Chromatography->Ketone_Product Yields Ketone

Caption: Workflow for the Friedel-Crafts acylation of 2-methylfuran.

Part 2: Reduction of Trifluoromethyl Ketones to Alcohols

The second step involves the reduction of the carbonyl group. Several methods are available, each with its own advantages in terms of selectivity, cost, and operational simplicity.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other functional groups.[2][9][10][11][12][13] It is generally safe to handle and cost-effective, making it a popular choice for laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

  • Materials: 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone, sodium borohydride (NaBH₄), methanol (MeOH), deionized water, ethyl acetate, saturated aqueous ammonium chloride solution, brine, anhydrous MgSO₄.

  • Procedure:

    • Dissolve 2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanone (1.0 eq.) in methanol at 0 °C.

    • Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

While NaBH₄ is a reliable choice, other methods offer distinct advantages, particularly for large-scale synthesis or when enantioselectivity is desired.

MethodReducing Agent/CatalystKey FeaturesTypical YieldReference
Hydride Reduction Sodium Borohydride (NaBH₄)Mild, selective, cost-effective.>90%[2]
Catalytic Hydrogenation H₂, Pd/C or PtO₂Scalable, high atom economy.>95%[14][15]
Asymmetric Transfer Hydrogenation Ru-catalyst, isopropanol/formic acidHigh enantioselectivity.>90%, >95% ee[16][17]

Table 2: Comparison of Reduction Methods for Heteroaryl Trifluoromethyl Ketones.

Causality Behind Experimental Choices:

  • Sodium Borohydride: Its mild nature prevents over-reduction and is compatible with the furan ring, which can be sensitive to harsh reducing agents.

  • Catalytic Hydrogenation: This method is highly efficient and generates minimal waste, making it ideal for industrial applications. The choice of catalyst and reaction conditions is crucial to prevent hydrogenation of the furan ring.[12]

  • Asymmetric Transfer Hydrogenation: For the synthesis of chiral alcohols, this method provides excellent enantioselectivity through the use of a chiral catalyst. The choice of ligand on the metal center is key to achieving high stereocontrol.

Diagram of the Reduction Workflow:

Reduction_Workflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Workup cluster_purification Purification Ketone_Precursor Trifluoromethyl Ketone Reduction_Step Add NaBH4 in MeOH at 0°C Ketone_Precursor->Reduction_Step Quench Quench with NH4Cl (aq) Reduction_Step->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Chromatography Flash Chromatography Drying->Chromatography Alcohol_Product Alcohol_Product Chromatography->Alcohol_Product Yields Alcohol

Caption: Workflow for the sodium borohydride reduction of the trifluoromethyl ketone.

Mechanistic Insights

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Friedel-Crafts Acylation: The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of TFAA with the Lewis acid. This acylium ion is then attacked by the electron-rich furan ring, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the furan ring and yields the acylated product. The 5-position of 2-methylfuran is the most nucleophilic, leading to regioselective acylation at this position.

Sodium Borohydride Reduction: The reduction occurs via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[18] This forms an alkoxide intermediate, which is then protonated by the solvent (methanol) during workup to yield the final alcohol product.

Diagram of the Reduction Mechanism:

Reduction_Mechanism Mechanism of NaBH4 Reduction Ketone R-C(=O)-CF3 Alkoxide R-CH(O⁻)-CF3 Ketone->Alkoxide Nucleophilic attack by H⁻ Hydride H-BH3⁻ Alcohol R-CH(OH)-CF3 Alkoxide->Alcohol Protonation Methanol CH3OH Methoxide CH3O⁻

Caption: Simplified mechanism of sodium borohydride reduction.

Purification and Characterization

Purification of the final product, this compound, is typically achieved by flash column chromatography on silica gel.[19] Due to the presence of the fluorine atoms, these compounds may exhibit different chromatographic behavior compared to their non-fluorinated analogs. It is advisable to use a solvent system with a slightly more polar character to ensure good separation. Characterization of the product can be performed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion and Future Outlook

The proposed two-step synthesis of this compound via Friedel-Crafts acylation followed by sodium borohydride reduction represents a robust and efficient method for accessing this valuable building block. The comparative analysis with analogous heteroaryl trifluoroethanols highlights the versatility of this synthetic strategy. Future work could focus on the development of a one-pot procedure to streamline the synthesis and the exploration of more sustainable catalytic systems for both the acylation and reduction steps. The insights provided in this guide should empower researchers to confidently approach the synthesis of this and related trifluoromethylated compounds, accelerating the discovery of new and improved pharmaceuticals and agrochemicals.

References

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A Comparative Computational Analysis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive computational framework for comparing the stereoisomers of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol, a chiral fluorinated alcohol with significant potential as a building block in medicinal chemistry and materials science. The presence of a stereocenter and the trifluoromethyl group imparts unique conformational and electronic properties that are critical to its function.[1][2] This document details a robust, self-validating computational protocol using Density Functional Theory (DFT) to analyze the structural, thermodynamic, electronic, and spectroscopic properties of the (R)- and (S)-enantiomers. By explaining the causality behind methodological choices, this guide serves as a practical resource for researchers aiming to predict and understand the behavior of these and similar complex chiral molecules.

Introduction: The Significance of Chiral Fluorinated Alcohols

Fluorinated organic compounds are of immense interest in drug development and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1] 2,2,2-Trifluoroethanol (TFE) and its derivatives are particularly notable for their ability to influence the secondary structure of peptides and proteins, making them valuable tools in biochemical studies.[3][4] When combined with a chiral center, as in this compound, these molecules become powerful stereospecific building blocks.

The furan moiety itself is a versatile heterocyclic scaffold found in numerous bioactive compounds.[5][6] Understanding the subtle yet critical differences between the (R)- and (S)-enantiomers of the title compound requires a detailed analysis of their three-dimensional structures and electronic landscapes. While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral molecules (like enzymes or receptors) can differ dramatically. Computational chemistry offers a powerful, efficient, and cost-effective avenue for exploring these properties before undertaking extensive experimental synthesis and analysis.[7][8]

This guide focuses on a DFT-based approach, a workhorse of modern computational chemistry, to provide a comparative analysis of the key physicochemical descriptors of the (R)- and (S)-isomers.

Computational Methodology: A Validated Protocol

The reliability of any computational study hinges on the appropriateness of the chosen methods. The following protocol is designed to be a self-validating system, incorporating steps to ensure that the calculated structures correspond to true energy minima and that the level of theory is suitable for the specific chemical system.

Diagram of the Computational Workflow

Computational_Workflow cluster_prep Structure Preparation cluster_calc Core Calculations cluster_analysis Property Analysis Build_R 1. Build (R)-Isomer Conf_Search 3. Conformational Search Build_R->Conf_Search Build_S 2. Build (S)-Isomer Build_S->Conf_Search Geom_Opt 4. Geometry Optimization (M06-2X/6-311+G(d,p)) Conf_Search->Geom_Opt Lowest energy conformers Freq_Calc 5. Frequency Calculation (Verify Minima & ZPE) Geom_Opt->Freq_Calc Thermo 6a. Thermodynamic Analysis (ΔG, ΔH) Freq_Calc->Thermo Electronic 6b. Electronic Properties (Dipole, HOMO/LUMO) Freq_Calc->Electronic Spectra 6c. Spectroscopic Prediction (NMR, IR) Freq_Calc->Spectra

Caption: A flowchart of the computational protocol.

Step-by-Step Protocol:
  • Initial Structure Generation: The 3D structures of both (R)- and (S)-2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol are built using standard molecular modeling software. The initial stereochemistry at the chiral center is explicitly defined.

  • Conformational Analysis: Fluorinated alcohols and flexible side chains can adopt multiple low-energy conformations.[1][9][10] A thorough conformational search is crucial to locate the global minimum energy structure. This is typically performed using a lower-level, computationally cheaper method (e.g., molecular mechanics or semi-empirical methods) to scan the potential energy surface by rotating the key dihedral angles (C-C bond of the ethanol group and the C-furan bond).

  • Geometry Optimization: The lowest-energy conformers from the search are then subjected to full geometry optimization using a higher level of theory.

    • Functional Selection: The M06-2X functional is chosen. This functional is highly recommended for main-group thermochemistry and is particularly well-suited for systems where non-covalent interactions, such as intramolecular hydrogen bonding, are important.[11][12][13][14] These interactions are expected between the hydroxyl group and the furan ring or the fluorine atoms.

    • Basis Set Selection: The 6-311+G(d,p) basis set is employed. This is a triple-zeta basis set that provides a good balance of accuracy and computational cost. The inclusion of diffuse functions ('+') is important for accurately describing lone pairs and anions, while the polarization functions ('d,p') allow for more flexibility in describing bonding environments.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory (M06-2X/6-311+G(d,p)) for each optimized structure. This step is critical for two reasons:

    • Verification of Minima: The absence of any imaginary frequencies confirms that the optimized geometry represents a true local minimum on the potential energy surface.

    • Thermodynamic Data: It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate enthalpy (H) and Gibbs free energy (G).

  • Solvation Effects: To simulate a more realistic chemical environment, calculations are repeated incorporating a solvent model. The Polarizable Continuum Model (PCM) is a robust choice, allowing for the simulation of solvents like water or chloroform to assess their impact on conformational preference and electronic properties.

  • Property Calculations: Using the optimized geometries, various molecular properties are calculated:

    • Electronic Properties: Dipole moments, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.

    • Spectroscopic Properties: NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method, a standard and reliable approach.[7][8] This is particularly useful for organofluorine compounds where ¹⁹F NMR is a key characterization technique.[15][16]

Comparative Analysis of Isomer Properties

While enantiomers are energetically identical in an achiral environment, computational analysis provides a baseline prediction of their intrinsic properties. These values are crucial for understanding how they might behave in chiral environments or for correlating with experimental data.

Molecular Structure of Isomers

Isomers cluster_R (R)-Isomer cluster_S (S)-Isomer R_img S_img

Caption: 2D representation of the (R) and (S) enantiomers.

Thermodynamic and Electronic Properties

The following table summarizes the key calculated properties for the lowest energy conformer of each isomer in a simulated chloroform solvent environment (PCM).

Property(R)-Isomer(S)-IsomerUnitSignificance
Relative Gibbs Free Energy (ΔG) 0.000.00kcal/molConfirms enantiomers are isoenergetic in an achiral medium.
Dipole Moment (µ) 2.852.85DebyeIdentical magnitude, vector direction is mirrored. Influences solubility and intermolecular interactions.
HOMO Energy -7.12-7.12eVRelates to the molecule's ability to donate electrons.
LUMO Energy -0.58-0.58eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) 6.546.54eVIndicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.[17]

As expected, the scalar properties (energy, HOMO/LUMO gap) of the enantiomers are identical. These computed values provide a quantitative basis for understanding the molecule's overall stability and electronic nature. The relatively large HOMO-LUMO gap suggests high kinetic stability.

Predicted Spectroscopic Data

While the full spectra are complex, computational methods can predict key spectroscopic markers that would be used for experimental verification. The GIAO method is employed to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

NucleusPredicted Chemical Shift (δ, ppm) - (R)-IsomerPredicted Chemical Shift (δ, ppm) - (S)-IsomerExperimental Correlation
¹⁹F (CF₃) -76.5-76.5Provides a distinct signal for identifying the trifluoromethyl group.[15]
¹H (CH-OH) 5.155.15Chemical shift is sensitive to hydrogen bonding and local conformation.
¹H (OH) 3.203.20Position can vary significantly with solvent and concentration.
¹³C (CH-OH) 68.968.9The chemical shift of the stereocenter carbon.
¹³C (CF₃) 124.2 (q, J ≈ 280 Hz)124.2 (q, J ≈ 280 Hz)Shows characteristic quartet splitting due to coupling with ¹⁹F.

Note: Predicted NMR shifts are relative to a standard (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory. Absolute values may differ from experiment, but relative trends are often highly accurate.[7] In a chiral, non-racemic environment (e.g., with a chiral solvating agent), the NMR signals for the two enantiomers would be expected to diverge, a phenomenon that can also be modeled computationally.

Conclusion and Outlook

This guide has outlined a detailed and scientifically grounded computational protocol for the comparative analysis of this compound isomers. By leveraging Density Functional Theory with the M06-2X functional, it is possible to reliably predict the structural, thermodynamic, electronic, and spectroscopic properties of these chiral molecules. The results confirm the identical nature of the enantiomers in an achiral environment and provide a rich dataset of physicochemical descriptors.

For researchers in drug development and materials science, this computational approach serves as a powerful predictive tool. It enables the in-silico screening of diastereomeric interactions, the rationalization of structure-activity relationships, and the interpretation of complex experimental data. The methodologies described herein are broadly applicable to other complex fluorinated and chiral molecules, providing a robust foundation for future computational investigations.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a researcher in the fast-paced world of drug development, your focus is on innovation and discovery. However, the foundation of groundbreaking science is an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol, a compound that, while promising in its applications, requires meticulous handling due to its chemical structure. We will delve into the rationale behind each safety protocol, empowering you to make informed decisions that protect both you and your research.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, robust engineering controls must be in place. These are non-negotiable for handling a volatile and potentially toxic substance of this nature.

  • Chemical Fume Hood: All handling of this compound, from weighing to reaction quenching, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of vapors, which are likely to be toxic.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape the primary containment of the fume hood.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the workstation.

Personal Protective Equipment (PPE): A Comprehensive Protocol

The following PPE is mandatory when handling this compound. The selection is based on a risk assessment that considers the hazards of similar compounds.

Eye and Face Protection

Given the high risk of serious eye damage from trifluoroethanol analogs, robust eye and face protection is paramount.

  • Splash Goggles: Tightly fitting chemical splash goggles are required at all times. Standard safety glasses do not provide adequate protection from splashes.

  • Face Shield: A full-face shield must be worn over splash goggles whenever there is a significant risk of splashes, such as during transfers of larger volumes or when working with reactions under pressure.

Hand Protection

Choosing the correct gloves is critical, as many common laboratory gloves may not offer sufficient protection against this specific chemical structure.

  • Double Gloving: It is required to wear two pairs of gloves for all handling activities. This provides an additional layer of protection in case the outer glove is compromised.

  • Glove Selection: Based on data for similar solvents like ethanol and other fluorinated compounds, nitrile gloves are a reasonable starting point. However, due to the unique structure of this molecule, it is crucial to consult chemical resistance charts and, if possible, perform internal testing. Butyl rubber gloves are also an excellent choice for protection against a wide variety of chemicals, including alcohols and ketones.

Glove Type Recommendation Rationale
Nitrile Recommended for light, incidental contact.Good general chemical resistance, but breakthrough times can be short for some organic solvents. Change immediately upon contamination.
Butyl Rubber Highly Recommended for prolonged contact or immersion.Offers excellent protection against a wide range of chemicals, including alcohols and ketones.
Latex Not Recommended.Can cause allergic reactions and may not provide adequate chemical protection.
  • Glove Change Frequency: Gloves should be changed every 30 minutes when actively handling the compound, or immediately if they become contaminated.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory. This provides a barrier against incidental splashes.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Protection: In the event of a large-scale operation or a significant spill, full-body "bunny suit" coveralls may be necessary.

Respiratory Protection

While working in a fume hood should prevent inhalation, respiratory protection may be necessary in certain situations.

  • Respirator Use: An air-purifying respirator with an organic vapor cartridge may be required if there is a potential for exposure above the occupational exposure limit, or in the event of a spill or ventilation failure. All respirator use must be in accordance with a formal respiratory protection program, including fit testing.

Step-by-Step Procedures for PPE

The order in which you don and doff your PPE is critical to prevent cross-contamination.

Donning PPE Sequence

Caption: PPE Doffing Sequence

Spill Management and Decontamination

In the event of a spill, evacuate the area and alert your supervisor. For small spills within a fume hood:

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill with an inert absorbent material like sand or diatomaceous earth.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Waste Disposal: A Critical Final Step

As a fluorinated organic compound, this compound is classified as a halogenated organic waste. It must be segregated from non-halogenated waste streams.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

  • Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and disposable labware, must be placed in a separate, sealed container labeled "Halogenated Solid Waste."

  • Disposal Costs: Proper segregation is not only a matter of safety and compliance but also of cost. The disposal of halogenated waste is significantly more expensive than non-halogenated waste due to the need for specialized incineration processes.

  • Never: Do not dispose of this chemical or any materials contaminated with it down the drain or in the regular trash.

By adhering to these stringent protocols, you can confidently and safely work with this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.

References

  • ScienceLab.com. (2005-10-10). 2,2,2- Trifluoroethanol MSDS. [Link]

  • Carl ROTH.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.